molecular formula C20H21N3O2S2 B2413801 N-(2,3-dihydro-1H-inden-1-yl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1252860-54-0

N-(2,3-dihydro-1H-inden-1-yl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2413801
CAS No.: 1252860-54-0
M. Wt: 399.53
InChI Key: HWJIIXOSTLMJQX-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-1-yl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features an indene moiety, a thienopyrimidine core, and a sulfanylacetamide linkage, making it a unique structure with diverse chemical properties.

Properties

IUPAC Name

N-(2,3-dihydro-1H-inden-1-yl)-2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S2/c1-2-10-23-19(25)18-16(9-11-26-18)22-20(23)27-12-17(24)21-15-8-7-13-5-3-4-6-14(13)15/h3-6,9,11,15H,2,7-8,10,12H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWJIIXOSTLMJQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3CCC4=CC=CC=C34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1H-inden-1-yl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Indene Moiety: Starting from indanone, the indene structure can be formed through a series of reduction and cyclization reactions.

    Synthesis of the Thienopyrimidine Core: This involves the condensation of appropriate thiophene and pyrimidine precursors under controlled conditions.

    Coupling Reactions: The indene and thienopyrimidine intermediates are then coupled using a sulfanylacetamide linker, often facilitated by reagents such as coupling agents and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

    Batch Processing: For small-scale production, batch reactors can be used to control reaction conditions precisely.

    Continuous Flow Processing: For large-scale production, continuous flow reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1H-inden-1-yl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfanylacetamide linkage.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing thieno[3,2-d]pyrimidine structures exhibit promising anticancer properties. For instance, studies have shown that derivatives of thieno[3,4-d]pyrimidine can induce apoptosis in various cancer cell lines through the generation of reactive oxygen species (ROS) and the activation of caspase pathways .

Case Study: Anticancer Efficacy

In a study published in Scientific Reports, thieno[3,4-d]pyrimidine derivatives demonstrated significant cytotoxic effects against melanoma and cervical cancer cells under both normoxic and hypoxic conditions. The mechanism involved the generation of singlet oxygen, leading to enhanced photodynamic therapy effectiveness .

Antimicrobial Activity

The compound's thieno[3,2-d]pyrimidine core has also been linked to antimicrobial activity. Research has suggested that similar compounds can inhibit bacterial growth by disrupting cell wall synthesis and function. This opens avenues for developing new antibiotics targeting resistant strains .

Enzyme Inhibition

Another application is in enzyme inhibition. Thieno[3,2-d]pyrimidines have been noted for their ability to inhibit specific kinases involved in cancer progression. For example, derivatives have shown potential as inhibitors of PI3K and EGFR pathways, which are crucial in tumor growth and survival .

Synthesis Approaches

The synthesis of N-(2,3-dihydro-1H-inden-1-yl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of Thieno[3,2-d]pyrimidine Core : Utilizing cyclization reactions involving appropriate thioketones.
  • Functionalization : Introducing the indene moiety via nucleophilic substitution or coupling reactions.
  • Final Acetylation : Completing the synthesis with acetylation to yield the final product.

Table 2: Synthesis Summary

StepReaction TypeReagents Used
Step 1CyclizationThioketone + Amine
Step 2Nucleophilic SubstitutionIndene derivative
Step 3AcetylationAcetic anhydride

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-1-yl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Modulation: It may act as an agonist or antagonist at specific receptors.

    Pathway Interference: The compound could interfere with biochemical pathways, altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dihydro-1H-inden-1-yl)-2-[(4-oxo-3-methyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
  • N-(2,3-dihydro-1H-inden-1-yl)-2-[(4-oxo-3-ethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

Biological Activity

N-(2,3-dihydro-1H-inden-1-yl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities. This article compiles research findings, case studies, and data tables to present a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound can be described by its molecular formula and structure:

PropertyValue
Molecular FormulaC15H16N2O2S
Molecular Weight288.37 g/mol
IUPAC NameN-(2,3-dihydro-1H-inden-1-yl)-2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to exhibit:

Antimicrobial Activity : Studies indicate that derivatives of thieno[3,2-d]pyrimidine possess significant antimicrobial properties. The presence of the thieno group enhances the compound's ability to inhibit bacterial growth. For instance, compounds similar to N-(2,3-dihydro-1H-inden-1-yl)-2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide have demonstrated activity against pathogens like E. coli and S. aureus .

Antitumor Activity : The compound's structure suggests potential antitumor effects. Pyrimidine derivatives have been extensively studied for their anticancer properties; thus, the thieno-pyrimidine moiety may contribute to similar effects . Preliminary in vitro studies indicate that related compounds can inhibit cell proliferation in various cancer cell lines.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of thieno[3,2-d]pyrimidine derivatives against several bacterial strains. The results showed that compounds with similar structural features to N-(2,3-dihydro-1H-inden-1-yl)-2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide exhibited minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL against S. aureus and E. coli .
  • Anticancer Potential : Another investigation focused on the cytotoxic effects of pyrimidine derivatives on HeLa cells. The study found that certain derivatives led to a significant reduction in cell viability (up to 70% at 100 µM concentration) compared to control groups .

Research Findings

Recent research highlights the following key findings regarding the biological activity of related compounds:

Study FocusFindings
AntimicrobialCompounds showed effective inhibition against multiple bacterial strains .
AntitumorSignificant cytotoxicity observed in cancer cell lines .
Structure Activity Relationship (SAR)Substituents on the pyrimidine ring enhance biological activity .

Q & A

Q. What are the key steps and conditions for synthesizing N-(2,3-dihydro-1H-inden-1-yl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions:

Thienopyrimidinone Core Formation : Cyclocondensation of thiourea derivatives with propyl-substituted thiophene precursors under reflux in ethanol or acetonitrile .

Sulfanyl-Acetamide Coupling : Reaction of the thienopyrimidinone intermediate with chloroacetyl chloride, followed by nucleophilic substitution using N-(2,3-dihydro-1H-inden-1-yl)amine in polar solvents (e.g., DMSO) at 60–80°C .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol to achieve >95% purity .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR in DMSO-d6 or CDCl3 to confirm substituent positions and stereochemistry (e.g., δ 10.10 ppm for NHCO in acetamide groups) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ observed at m/z 344.21 in one analog) .
  • Elemental Analysis : Matching calculated vs. experimental values for C, H, N, S (e.g., C: 45.36% calc. vs. 45.29% observed) .

Q. What solvents and catalysts are commonly used in its synthesis?

  • Methodological Answer :
  • Solvents : Polar aprotic solvents (DMSO, acetonitrile) for coupling reactions; ethanol or toluene for cyclization .
  • Catalysts : Triethylamine for deprotonation during acetamide formation; potassium carbonate for SN2 reactions .

Q. How stable is this compound under varying storage conditions?

  • Methodological Answer :
  • Short-Term Stability : Store at –20°C in amber vials under nitrogen to prevent oxidation of the sulfanyl group .
  • Long-Term Stability : Lyophilization for solid-state storage; avoid humidity to prevent hydrolysis of the acetamide bond .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodological Answer :
  • Continuous Flow Reactors : Enhance mixing and heat transfer for thienopyrimidinone formation, reducing side products .
  • Microwave-Assisted Synthesis : Accelerate coupling steps (e.g., 30 minutes at 100°C vs. 12 hours conventionally) .
  • Catalyst Screening : Test Pd/C or polymer-supported bases to improve acetamide coupling efficiency .

Q. How to resolve contradictions in reported biological activity data for analogs?

  • Methodological Answer :
  • Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO ≤0.1%) .
  • Dose-Response Curves : Compare EC50 values across studies; validate with orthogonal methods (e.g., SPR for target binding vs. cell viability) .

Q. What structural features influence its interaction with biological targets?

  • Methodological Answer :
  • Key Moieties :
Group Role Example Modification
Sulfanyl (–S–)Enhances binding to cysteine residues in kinasesReplacement with methylene reduces activity
Indenyl groupModulates lipophilicity for membrane penetrationFluorination improves BBB permeability
Propyl chainAffects metabolic stabilityLonger chains (e.g., butyl) increase CYP450 susceptibility

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :

Core Modifications : Synthesize analogs with varied substituents on the thienopyrimidinone ring (e.g., methyl, phenyl) .

Functional Group Swapping : Replace acetamide with urea or sulfonamide to assess hydrogen-bonding effects .

In Silico Docking : Use AutoDock Vina to predict binding to kinase domains (e.g., EGFR, VEGFR) .

Q. What are common pitfalls in purifying this compound?

  • Methodological Answer :
  • Byproduct Formation : Trace thiourea adducts may persist; use preparative HPLC with a C18 column and 0.1% TFA in mobile phase .
  • Solvent Traces : Residual DMSO in NMR samples can obscure peaks; lyophilize twice from deuterated water .

Q. How to integrate computational modeling with experimental data?

  • Methodological Answer :
  • MD Simulations : Simulate solvation dynamics in water/ethanol mixtures to rationalize crystallization behavior .
  • QM/MM Studies : Calculate redox potentials of the sulfanyl group to predict oxidative degradation pathways .

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